molecular formula C9H7NO4 B1361066 2-Propenoic acid, 4-nitrophenyl ester CAS No. 2123-85-5

2-Propenoic acid, 4-nitrophenyl ester

Cat. No. B1361066
CAS RN: 2123-85-5
M. Wt: 193.16 g/mol
InChI Key: PSRGGEQXKSZPRF-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 4-nitrophenyl ester” is a chemical compound with the molecular formula C9H7NO4 . It is also known by other names such as “4-NITROPHENYL ACRYLATE” and "p-nitrophenyl acrylate" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 193.16 g/mol . It has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 72.1 Ų .

Scientific Research Applications

Corrosion Inhibition

2-Propenoic acid, 4-nitrophenyl ester, particularly its derivative yttrium 3-(4-nitrophenyl)-2-propenoate, has been investigated for its effectiveness as a corrosion inhibitor for copper alloys in chloride solutions. The compound forms a protective film on the copper alloy surface, preventing corrosion, especially at higher concentrations (Nam, Thang, Hoai, & Hiển, 2016).

Enzyme Activity Studies

Studies have explored the role of nitrophenyl esters, including this compound, in enzyme activity. For instance, their hydrolysis rates catalyzed by bovine carbonic anhydrase vary based on the nitro group position and acyl residue size. These studies contribute to understanding enzyme kinetics and inhibitor effects (Thorslund & Lindskog, 1967).

Organic Synthesis

In organic chemistry, this compound is used in synthesizing complex molecules. For example, it's utilized in reactions involving β-cyclodextrin, indicating its role in optimizing metallocene substrates for such reactions (Breslow, Trainor, & Ueno, 1983).

Cancer Chemoprevention

Certain derivatives of this compound have shown potential in cancer chemoprevention. For instance, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a related compound, exhibits properties that may prevent colon and tongue cancers (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

Nonlinear Optical Properties

Copolymers of methyl methacrylate and 2-propenoic acid, 2-methyl-, 2-[[[[4-methyl-3-[[(2-methyl-4-nitrophenyl)amino]carbonyl] aminophenyl] carbonyl]oxy]ethyl ester, a derivative of this compound, have been characterized for nonlinear optical properties. These polymers exhibit significant second harmonic generation signals, indicating potential applications in optical technologies (Sharma, Zhou, Frisch, Wagenen, & Korenowski, 1999).

Mechanism of Action

Target of Action

4-Nitrophenyl Acrylate, also known as (4-nitrophenyl) prop-2-enoate or 2-Propenoic acid, 4-nitrophenyl ester, primarily targets the enzyme benzoate 4-hydroxylase (CYP53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi . Because this enzyme is unique to fungi, it is a promising drug target in fungal pathogens .

Mode of Action

The compound interacts with its targets through a process known as conjugate addition . This process involves the addition of a nucleophile, a particle that donates an electron pair to form a chemical bond, to an unsaturated substrate . The compound’s antibacterial activity is suggested to involve the ability of bacterial nucleophiles to undergo conjugate addition to the unsaturated vinyl moiety .

Biochemical Pathways

The primary biochemical pathway affected by 4-Nitrophenyl Acrylate is the catalytic reduction of 4-nitrophenol (4-NP) . This reduction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques . The compound is used as a catalyst for this reduction in the presence of reducing agents .

Pharmacokinetics

It’s known that the compound can be used to rapidly prepare18 F-labelled acylation synthons in one step . This suggests that the compound may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.

Result of Action

The primary result of 4-Nitrophenyl Acrylate’s action is the reduction of 4-nitrophenol (4-NP) . This reduction is used to assess the activity of nanostructured materials . Additionally, the compound has been found to exhibit higher antibacterial activity than its acrylic counterparts .

Action Environment

The action of 4-Nitrophenyl Acrylate can be influenced by environmental factors such as the presence of reducing agents and the use of microwave heating . For instance, the polymerization of 4-Nitrophenyl Acrylate under microwave irradiation results in products with a narrower molecular mass distribution than at conventional heating . This suggests that the compound’s action, efficacy, and stability can be significantly influenced by the environment in which it is used.

Biochemical Analysis

Biochemical Properties

2-Propenoic acid, 4-nitrophenyl ester plays a significant role in biochemical reactions, primarily as a substrate for esterases and proteases. These enzymes catalyze the hydrolysis of the ester bond in this compound, resulting in the release of 4-nitrophenol and the corresponding acid. The interaction with esterases is particularly noteworthy, as it allows for the measurement of enzyme activity through the quantification of 4-nitrophenol, which absorbs light at 405 nm . Additionally, this compound can interact with proteins containing nucleophilic amino acid residues, forming covalent bonds that can be used to study protein structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways by modifying proteins involved in signal transduction. For instance, the covalent modification of serine or threonine residues in kinases can alter their activity, impacting downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The ester bond in this compound is susceptible to nucleophilic attack by amino acid residues such as serine, threonine, or cysteine. This reaction results in the formation of a covalent bond between the compound and the biomolecule, leading to enzyme inhibition or activation. Additionally, the release of 4-nitrophenol during hydrolysis can serve as a reporter molecule, providing insights into the kinetics and dynamics of the biochemical reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under neutral pH conditions but can hydrolyze over time, especially in the presence of esterases. Long-term studies have shown that the degradation products of this compound can still interact with cellular components, potentially leading to prolonged effects on cellular function . In vitro and in vivo studies have demonstrated that the compound’s activity can persist for several hours, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Careful dosage optimization is essential to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with esterases and proteases. The hydrolysis of the ester bond by esterases results in the formation of 4-nitrophenol and the corresponding acid, which can enter various metabolic pathways . The compound can also affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . Binding proteins can also play a role in the localization and accumulation of this compound, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments.

properties

IUPAC Name

(4-nitrophenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRGGEQXKSZPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67391-52-0
Record name Poly(4-nitrophenyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67391-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70175476
Record name 2-Propenoic acid, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2123-85-5
Record name 2-Propenoic acid, 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC144290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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